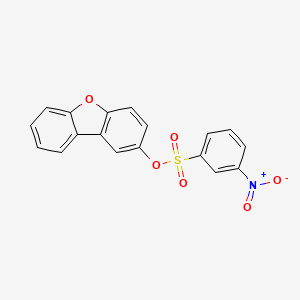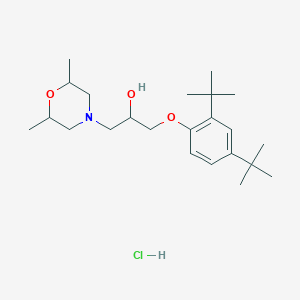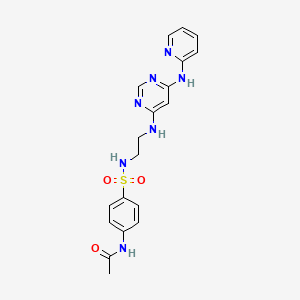
3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound that has gained attention in scientific research for its potential use as a therapeutic agent. The compound is commonly referred to as MPP and belongs to the class of pyrazole compounds. MPP has been shown to have promising effects in various biochemical and physiological processes, making it a valuable tool in scientific research.
Scientific Research Applications
Synthesis and Biological Activity Evaluation
Anticonvulsant and Analgesic Studies : New compounds derived from pyrazole carbaldehydes have been designed and synthesized, demonstrating potent anticonvulsant and analgesic activities. These compounds were evaluated using the maximal electroshock seizure (MES) test for anticonvulsant activity and the tail flick method for analgesic activity. The study highlights the significant potential of pyrazole derivatives in therapeutic applications (Viveka et al., 2015).
Anti-inflammatory, Antioxidant, and Antimicrobial Agents : A series of pyrazole chalcones synthesized demonstrated promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities. These findings suggest the potential of pyrazole derivatives as leads for the development of new therapeutic agents with anti-inflammatory, antioxidant, and antimicrobial properties (Bandgar et al., 2009).
Ultrasound-Assisted Synthesis and Biological Investigations : The efficient synthesis of quinolinyl chalcones containing a pyrazole group through ultrasonic methods led to compounds with promising antimicrobial properties. This study underscores the advantages of ultrasound-assisted synthesis in producing bioactive compounds efficiently (Prasath et al., 2015).
Solid State Emissive NLOphores : Pyrazole-based dyes were synthesized, showing blue to red solid state emissions. These findings contribute to the development of materials with potential applications in non-linear optics (NLO) and organic electronics, highlighting the utility of pyrazole derivatives in advanced material sciences (Lanke & Sekar, 2016).
Antioxidant and Anti-inflammatory Activity : The synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and their evaluation for antioxidant and anti-inflammatory activities demonstrated significant biological potency. This study adds to the body of evidence supporting the therapeutic potential of pyrazole derivatives (Sudha et al., 2021).
properties
IUPAC Name |
3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-11-24-18-9-10-19(15(2)12-18)20-16(14-23)13-22(21-20)17-7-5-4-6-8-17/h4-10,12-14H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTKHTKNZADURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

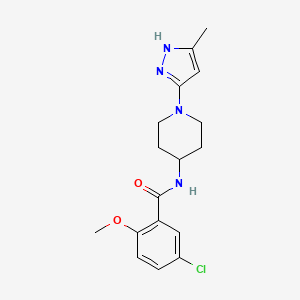
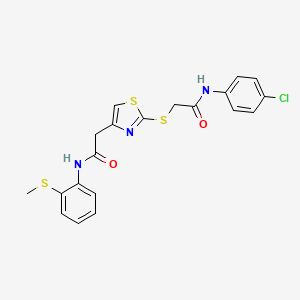
![3-Methyl-5-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-1,2,4-thiadiazole](/img/structure/B2615830.png)
![2-Chloro-N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methylpropanamide](/img/structure/B2615832.png)
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2615833.png)
![Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2615834.png)
![N-(4-{[(Pyridin-4-ylmethyl)amino]methyl}phenyl)-acetamide](/img/structure/B2615835.png)
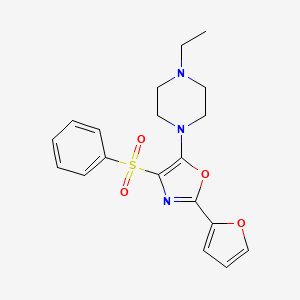
![1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B2615837.png)
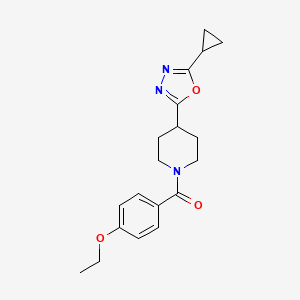
![5-Methyl-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-N-pyridin-4-ylbenzamide](/img/structure/B2615845.png)
